8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol
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Overview
Description
8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol It is characterized by the presence of a chloro group and a hydroxyl group attached to a hexahydrobenzo[b]azocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chloro-substituted benzene derivative with a nitrogen-containing reagent, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or hydroxide ions (OH-) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of amino or hydroxyl-substituted derivatives.
Scientific Research Applications
8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways .
Comparison with Similar Compounds
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine: Shares the chloro group but differs in the core structure and additional functional groups.
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: Similar in having a hexahydrobenzo ring system but differs in the substituents and overall structure.
Uniqueness: 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol is unique due to its specific combination of a chloro group and a hydroxyl group on a hexahydrobenzo[b]azocin ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
8-chloro-1,2,3,4,5,6-hexahydro-1-benzazocin-6-ol |
InChI |
InChI=1S/C11H14ClNO/c12-8-4-5-10-9(7-8)11(14)3-1-2-6-13-10/h4-5,7,11,13-14H,1-3,6H2 |
InChI Key |
OGSFPRYXFZYVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C=C(C=C2)Cl)C(C1)O |
Origin of Product |
United States |
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